Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
Overview
Description
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS# 871231-46-8) is a chemical compound with the molecular formula C7H5F3O2BK and a molecular weight of 228.02 g/mol. It is a useful research chemical compound, often utilized in various scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate, also known as Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and disruption of their function can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It can cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction results in changes in the cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase and induces apoptosis . This disruption of the cell cycle can lead to the death of cancer cells .
Pharmacokinetics
It has a molecular weight of 22802 g/mol and a calculated log P value of 179, indicating its lipophilicity. These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For example, one study found that it caused cell cycle arrest and induced apoptosis in HeLa cancer cells .
Biochemical Analysis
Biochemical Properties
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has been shown to interact with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate can be synthesized through various synthetic routes. One common method involves the reaction of benzo[d][1,3]dioxole with trifluoroborane in the presence of a potassium base. The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the development of bioactive compounds and pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3,5-dimethoxyphenyl)trifluoroborate
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate
Uniqueness
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is unique due to its specific structure, which includes a benzo[d][1,3]dioxole ring fused with a trifluoroborate group. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKZZSEXSGSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635710 | |
Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-46-8 | |
Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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